Ethyl 3-bromo-5-cyano-2-formylbenzoate

Heterocycle synthesis Phthalaldehyde acid derivatives Lactonization

Scarce ortho-formyl/ortho-ester benzoate intermediates limit heterocycle diversification in medchem programs. Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 1805591-89-2) solves this with three orthogonal handles: • C3-Br for post-cyclization Suzuki-Miyaura/Buchwald-Hartwig coupling • Ortho-CHO/COOEt geometry enables tandem aldol-lactonization inaccessible to regioisomers • TPSA 67.2 Ų supports CNS-penetrant library design Sourced at NLT 98% purity from ISO-certified facilities with global shipping.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 1805591-89-2
Cat. No. B1412511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-5-cyano-2-formylbenzoate
CAS1805591-89-2
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O
InChIInChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3
InChIKeyVRDWFBZOCZRRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate: Tri-Functional Building Block


Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 1805591-89-2) is a trisubstituted benzoate ester characterized by three distinct functional handles — a C3 bromo group, a C5 cyano group, and a C2 formyl group — arrayed on a single aromatic scaffold. With molecular formula C11H8BrNO3 and exact mass of 280.969 g/mol, the compound is available at commercial purity grades of NLT 98% from ISO-certified suppliers . The convergence of electrophilic (bromo, formyl) and nucleophilic (cyano) sites on a common benzoate backbone establishes this intermediate as a versatile platform for heterocycle construction, cross-coupling elaboration, and pharmaceutical scaffold diversification [1].

Building Block Tri-functional scaffold for heterocycle construction and cross-coupling elaboration.
Orthogonal Handles Ortho-formyl/ester geometry supports intramolecular cyclocondensation and lactonization.
Selection Context Ethyl ester provides differential solubility and hydrolysis kinetics compared to methyl ester.

Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate: Why Substitution Fails


The substitution pattern of Ethyl 3-bromo-5-cyano-2-formylbenzoate (3-Br, 5-CN, 2-CHO) confers a fundamentally different reactivity profile from its closest structural relatives. Replacing the ester moiety (methyl vs. ethyl) alters both molecular weight (+14.03 Da, 282.09 vs. 268.06) and lipophilicity, directly impacting chromatographic behavior, crystallization propensity, and downstream deprotection kinetics in multi-step sequences . More critically, shifting the formyl group from the ortho to meta or para positions eliminates the capacity for intramolecular cyclocondensation reactions with proximal nitrogen or oxygen nucleophiles — reactions that are foundational to accessing fused heterocyclic pharmacophores including isoquinolines, phthalazines, and benzoxazepines . The ortho-formyl/ortho-ester juxtaposition in this compound uniquely enables tandem aldol-lactonization pathways that regioisomeric analogs simply cannot execute.

Target Compound
Ortho-formyl/ortho-ester enables intramolecular cyclization to fused heterocycles.
4-Formyl Isomer
Para-formyl geometry restricts reactivity to intermolecular pathways; cannot form fused bicycles.
Regioisomeric analog may not substitute for cyclocondensation workflows.
Target Compound
C2-formyl provides aldehyde-mediated condensation handle for heterocycle assembly.
Des-Formyl Analog
Lacking the formyl group limits chemistry to cross-coupling; hydrazone or Knoevenagel reactions are not supported.
Substitution may require additional pre-functionalization steps.
Target Compound
Ethyl ester offers controlled hydrolysis kinetics and higher organic solubility.
Methyl Ester Analog
Lower lipophilicity and faster hydrolysis may alter purification and deprotection outcomes.
Chromatographic retention and stability profiles may shift.

Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate: Performance Comparison


Ortho vs. 4-Formyl Isomer: Intramolecular Cyclization

The target compound possesses an ortho-relationship between the C2 formyl and the ethyl ester group, a spatial arrangement that supports intramolecular cyclocondensation and aldol-type lactonization. In contrast, the 4-formyl regioisomer (Ethyl 3-bromo-5-cyano-4-formylbenzoate) has the formyl group para to the ester, which precludes direct intramolecular attack and instead requires intermolecular condensation partners, fundamentally altering accessible product space . The significance of ortho-formyl/ortho-carboxylate adjacency is demonstrated in the continuous flow-flash synthesis of 5-cyano-2-formylbenzoic acid, wherein the ortho-formyl/ortho-carboxyl intermediate spontaneously cyclizes to 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one — a transformation that the corresponding para or meta isomers cannot undergo under identical conditions .

Ortho vs. 4-Formyl Isomer Cyclization
Class-level inference
Ortho-formyl/ester enables intramolecular cyclization; para-formyl restricts to intermolecular coupling.
Geometry-dependent cyclization workflow context
Precedent from ortho-formyl/ortho-carboxyl analog. Data to verify in target scaffold.
Heterocycle synthesis Phthalaldehyde acid derivatives Lactonization

Ester Lipophilicity: Ethyl vs. Methyl Ester

Ethyl 3-bromo-5-cyano-2-formylbenzoate (MW 282.09, C11H8BrNO3) exhibits higher calculated lipophilicity relative to its methyl ester counterpart Methyl 3-bromo-5-cyano-2-formylbenzoate (MW 268.06, C10H6BrNO3). The increased carbon content and alkyl chain length of the ethyl ester moiety results in enhanced retention on reversed-phase chromatography and altered solubility profiles in organic solvents . Specifically, the ethyl ester group confers a polarity reduction that simplifies extraction and purification workflows requiring differential partitioning between aqueous and organic phases [1]. Furthermore, base-mediated hydrolysis of ethyl esters proceeds at measurably slower rates than methyl esters, offering greater control in synthetic sequences where ester preservation is required during intermediate steps .

Ester Lipophilicity: Ethyl vs. Methyl
Head-to-head
ΔMW +14.03 Da; reported higher reversed-phase retention and differential hydrolysis rates.
Supports ester selection for solubility and purification
Calculated TPSA: 67.2 Ų. Vendor-reported molecular weights.
Chromatography Ester hydrolysis Solubility

C2-Formyl and C3-Bromo: Heterocycle Assembly Advantage

Ethyl 3-bromo-5-cyano-2-formylbenzoate carries both a reactive C3 bromo leaving group for cross-coupling and a C2 formyl group for condensation or cyclization. Analogs lacking the formyl group — such as Ethyl 3-bromo-5-cyanobenzoate (CAS 1229442-86-7) — are restricted to Suzuki-Miyaura coupling or nucleophilic aromatic substitution at the bromo site but cannot participate in aldehyde-driven heterocycle-forming reactions (e.g., hydrazone formation, Knoevenagel condensation, reductive amination) . The presence of both electrophilic (formyl, bromo) and nucleophilic (cyano) sites on a single aromatic platform enables a wider array of synthetic transformations without requiring separate pre-functionalization steps, reducing total step count and improving overall synthetic efficiency in complex molecule construction [1].

C2-Formyl and C3-Bromo Assembly
Head-to-head
3 reactive handles vs. 2 in des-formyl analog; enables aldehyde-mediated condensations and cyclizations.
Broader synthetic transformation context
Functional group inventory comparison. Reported step-count reduction.
Heterocyclic chemistry Pharmaceutical scaffolds Cyclization

Low TPSA Supports CNS Permeability Prediction

Ethyl 3-bromo-5-cyano-2-formylbenzoate has a calculated Topological Polar Surface Area (TPSA) of 67.2 Ų [1]. This value falls well below the empirical threshold of 90 Ų associated with favorable blood-brain barrier penetration for CNS-active small molecules, and substantially below the 140 Ų limit for oral bioavailability [2]. By comparison, the corresponding carboxylic acid derivative (3-bromo-5-cyano-2-formylbenzoic acid) would exhibit significantly higher TPSA due to the free carboxyl group, potentially compromising passive membrane diffusion. For medicinal chemistry programs targeting CNS indications where the intermediate must reflect the polarity profile of the ultimate drug candidate, the ethyl ester provides a more accurate surrogate than the free acid during early-stage SAR exploration.

Low TPSA Supports CNS Permeability Prediction
Class-level inference
TPSA 67.2 Ų (calculated); 25% below CNS threshold of 90 Ų.
Physicochemical property for CNS drug discovery context
Predicted from SMILES. Empirical target validation recommended.
Drug-likeness CNS penetration Medicinal chemistry

Ethyl 3-Bromo-5-Cyano-2-Formylbenzoate: Application Scenarios


Synthesis of Fused Nitrogen Heterocycles

The ortho-formyl/ortho-ester geometry enables intramolecular cyclocondensation with hydrazines, amines, or amidines to generate fused heterocyclic cores. The C3 bromo group provides a post-cyclization functionalization handle for further elaboration via Suzuki-Miyaura or Buchwald-Hartwig coupling [1]. This tandem approach (cyclization then cross-coupling) is inaccessible with 4-formyl isomers, which lack the requisite spatial proximity for intramolecular ring closure .

CNS-Targeted Pharmaceutical Scaffolds

With a TPSA of 67.2 Ų, this intermediate resides in a physicochemical property space consistent with blood-brain barrier penetration, making it suitable for CNS drug discovery programs . The cyano group serves as a bioisostere for carbonyl or halogen substituents in SAR studies, while the bromo group offers a modular site for parallel library synthesis via palladium-catalyzed cross-coupling [1].

Precursor to Lactone and Benzofuranone Derivatives

The ortho-formyl/ortho-ester arrangement supports tandem aldol-lactonization cascades upon ester hydrolysis, yielding phthalaldehyde acid derivatives or benzofuranones. This transformation is precedented in the continuous flow synthesis of 5-cyano-2-formylbenzoic acid, where the ortho-substitution pattern is essential for productive cyclization . The ethyl ester variant of the present compound offers differential hydrolysis kinetics for applications where controlled, stepwise deprotection is advantageous [1].

Diversity-Oriented Synthesis (DOS) Building Block

The three orthogonal reactive handles (C3-Br for cross-coupling, C5-CN as a stable polar group convertible to amide/carboxyl/amine, C2-CHO for condensation/reductive amination) make this compound a versatile core for generating structurally diverse fragment libraries . The ortho-ester/ortho-formyl geometry further enables scaffold-hopping via intramolecular cyclization, increasing the chemotype diversity accessible from a single starting material [1].

Application
Selection Property
Validation Focus
Fused Nitrogen Heterocycle Synthesis
Ortho-formyl/ortho-ester geometry
Intramolecular cyclocondensation with hydrazines or amidines
CNS-Targeted Scaffold Exploration
Low TPSA (67.2 Ų) and cyano bioisostere
Brain-penetration predictive models and parallel SAR
Lactone / Benzofuranone Precursor
Tandem aldol-lactonization capacity
Controlled ester hydrolysis and cyclization kinetics
Diversity-Oriented Synthesis
Three orthogonal reactive handles
Scaffold-hopping via sequential cross-coupling and cyclization

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